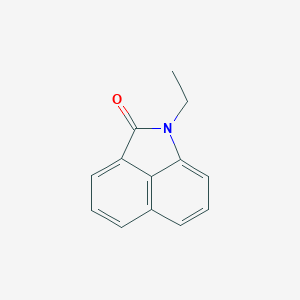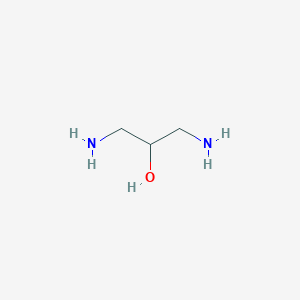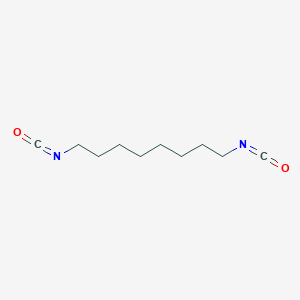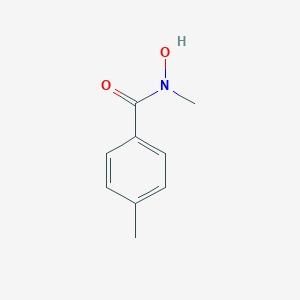
N-Methyl-4-toluohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-toluohydroxamic acid (MTHA) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MTHA is a hydroxamic acid derivative that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-Methyl-4-toluohydroxamic acid is not fully understood, but it is believed to involve the inhibition of metalloproteases and other enzymes. N-Methyl-4-toluohydroxamic acid has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-4-toluohydroxamic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteases and other enzymes, the induction of apoptosis in cancer cells, and the reduction of inflammation. N-Methyl-4-toluohydroxamic acid has also been shown to have antioxidant properties, which may contribute to its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Methyl-4-toluohydroxamic acid in lab experiments is its ability to inhibit metalloproteases and other enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, N-Methyl-4-toluohydroxamic acid also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving N-Methyl-4-toluohydroxamic acid. One area of interest is its potential use as a cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells. Another area of interest is its potential use as a chelating agent, as it has been shown to bind to metal ions and prevent their harmful effects. Additionally, further research is needed to fully understand the mechanism of action of N-Methyl-4-toluohydroxamic acid and its potential applications in various fields.
Métodos De Síntesis
N-Methyl-4-toluohydroxamic acid can be synthesized through various methods, including the reaction between toluene and hydroxylamine, followed by methylation with dimethyl sulfate. Another method involves the reaction between toluene and hydroxylamine hydrochloride, followed by oxidation with potassium permanganate and methylation with methyl iodide. Both methods result in the formation of N-Methyl-4-toluohydroxamic acid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-Methyl-4-toluohydroxamic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential as a chelating agent, as well as its ability to inhibit metalloproteases and other enzymes. N-Methyl-4-toluohydroxamic acid has also been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
Número CAS |
1613-85-0 |
|---|---|
Nombre del producto |
N-Methyl-4-toluohydroxamic acid |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N-hydroxy-N,4-dimethylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)9(11)10(2)12/h3-6,12H,1-2H3 |
Clave InChI |
NTWVSQZLKBQYNV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(C)O |
Otros números CAS |
1613-85-0 |
Sinónimos |
N-methyl-4-toluohydroxamic acid N-MTH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



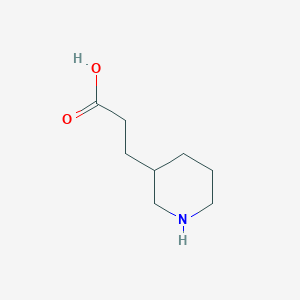
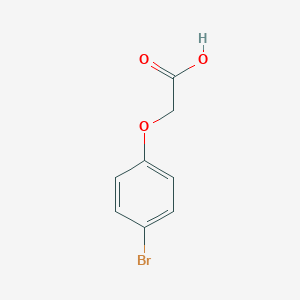
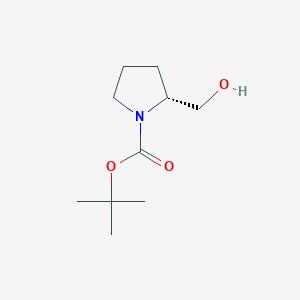
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
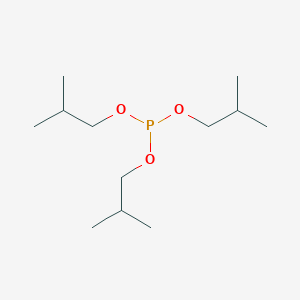
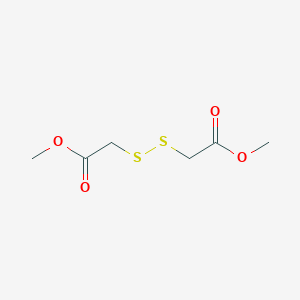
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
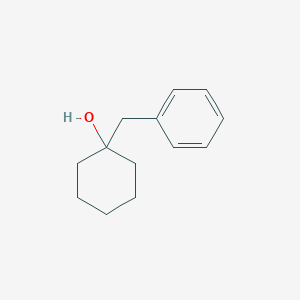
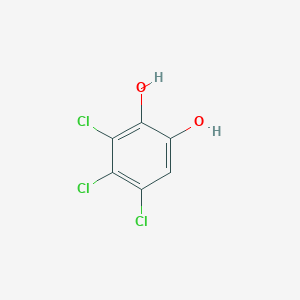
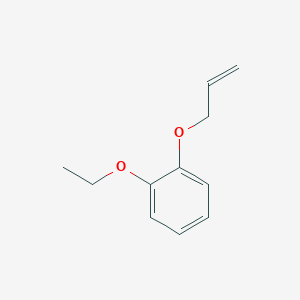
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
